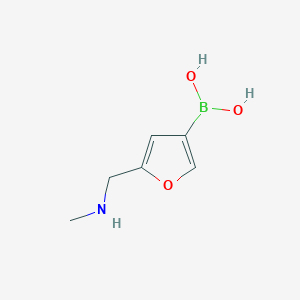

5-((Methylamino)methyl)furan-3-ylboronic acid

Beschreibung

5-((Methylamino)methyl)furan-3-ylboronic acid is a heterocyclic boronic acid derivative featuring a furan ring substituted with a boronic acid group at position 3 and a methylaminomethyl group at position 5. The boronic acid moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing carbon-carbon bonds, particularly in pharmaceutical and materials science applications . The methylaminomethyl substituent introduces both hydrophilic and basic properties, which may enhance solubility and influence biological interactions, such as membrane permeability or protein binding.

Eigenschaften

Molekularformel |

C6H10BNO3 |

|---|---|

Molekulargewicht |

154.96 g/mol |

IUPAC-Name |

[5-(methylaminomethyl)furan-3-yl]boronic acid |

InChI |

InChI=1S/C6H10BNO3/c1-8-3-6-2-5(4-11-6)7(9)10/h2,4,8-10H,3H2,1H3 |

InChI-Schlüssel |

IITRAKGZVINPNO-UHFFFAOYSA-N |

Kanonische SMILES |

B(C1=COC(=C1)CNC)(O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Methylamino)methyl)furan-3-ylboronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction employs a palladium catalyst to couple an aryl or vinyl boronic acid with an aryl or vinyl halide under mild conditions . The general reaction conditions include the use of a base such as potassium carbonate in a solvent like ethanol or water, with the reaction being carried out at temperatures ranging from room temperature to 100°C .

Industrial Production Methods

Industrial production of 5-((Methylamino)methyl)furan-3-ylboronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-((Methylamino)methyl)furan-3-ylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The furan ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

5-((Methylamino)methyl)furan-3-ylboronic acid has a wide range of applications in scientific research:

Biology: The compound is used in the development of molecular probes and sensors for detecting biological molecules.

Industry: The compound is used in the production of advanced materials and polymers with unique properties.

Wirkmechanismus

The mechanism of action of 5-((Methylamino)methyl)furan-3-ylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The furan ring provides additional stability and reactivity, allowing the compound to participate in a wide range of chemical reactions .

Vergleich Mit ähnlichen Verbindungen

(5-Formylfuran-3-yl)boronic Acid (CAS 62306-80-3)

- Structure : Furan ring with a formyl group at position 5 and boronic acid at position 3.

- Molecular Formula : C₅H₅BO₄ | Molecular Weight : 139.90 g/mol .

- Key Properties: Hydrogen Bond Donors/Acceptors: 2 donors, 4 acceptors. Solubility (Log S): -0.74 (moderate solubility). Polar Surface Area (TPSA): 72.71 Ų, indicating high polarity. Reactivity: The electron-withdrawing formyl group may enhance boronic acid reactivity in Suzuki couplings but reduce stability compared to electron-donating substituents.

Comparison: The methylaminomethyl group in the target compound replaces the formyl group, likely increasing hydrophilicity and basicity. This substitution could improve aqueous solubility and alter interactions in biological systems (e.g., enhanced BBB permeability due to moderate lipophilicity) .

Heteroaromatic Boronic Acids: Pyridine Derivatives

2-Methoxy-5-pyridylboronic Acid

- Structure : Pyridine ring with methoxy at position 2 and boronic acid at position 5.

- Reactivity : Demonstrates efficient cross-coupling with heteroaryl halides under Suzuki conditions, yielding biaryl products .

Comparison: The furan ring in the target compound lacks nitrogen, reducing coordination capabilities but offering distinct electronic environments. The methylaminomethyl group may act as a directing group in catalysis, unlike the methoxy substituent in pyridine derivatives .

Phenylboronic Acids with Hydrophilic Substituents

5-Chloro-3-(hydroxymethyl)phenylboronic Acid (CAS 2121512-87-4)

3-Bromo-5-(hydroxymethyl)phenylboronic Acid (CAS 2738908-43-3)

- Structure : Benzene ring with hydroxymethyl at position 5, bromo at position 3, and boronic acid.

- Molecular Formula : C₇H₈BBrO₃ | Molecular Weight : 230.85 g/mol .

Comparison: The benzene core in these compounds provides greater aromatic stability compared to furan. The hydroxymethyl group increases hydrophilicity, similar to the methylaminomethyl group in the target compound. However, halogen substituents (Cl, Br) introduce steric and electronic effects that may hinder cross-coupling efficiency relative to furan derivatives .

Data Table: Comparative Properties of Boronic Acids

Key Findings and Implications

Reactivity: Furan-based boronic acids exhibit distinct electronic profiles compared to pyridine or phenyl analogs. The methylaminomethyl group may stabilize transition states in cross-coupling reactions through hydrogen bonding.

Solubility: Hydrophilic substituents (e.g., hydroxymethyl, methylaminomethyl) improve aqueous solubility, critical for pharmaceutical applications .

Biological Interactions: The methylaminomethyl group’s basicity could enhance interactions with biological targets, such as enzymes or receptors, compared to neutral substituents like formyl or methoxy .

Further experimental studies are needed to validate these hypotheses and optimize synthetic applications.

Biologische Aktivität

5-((Methylamino)methyl)furan-3-ylboronic acid is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and cellular signaling pathways. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-((Methylamino)methyl)furan-3-ylboronic acid is characterized by a furan ring with a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property enhances its utility in medicinal chemistry, particularly in the development of inhibitors for various biological targets.

1. Inhibition of Kinases

Research indicates that compounds containing furan and boronic acid moieties can act as inhibitors of specific kinases involved in critical signaling pathways, such as the Hippo pathway. The Hippo pathway is crucial for regulating cell growth and apoptosis. Inhibitors targeting this pathway can potentially induce apoptosis in cancer cells.

2. Selective Targeting

Studies have shown that derivatives of furan-3-ylboronic acid exhibit selective inhibition against certain kinases, such as STK3 and STK4. For instance, compounds derived from this scaffold demonstrated IC50 values ranging from 122 nM to 1100 nM against these kinases, indicating their potency in disrupting signaling pathways associated with tumorigenesis .

Biological Activity Data

| Compound | Target Kinase | IC50 (nM) | Cellular Activity |

|---|---|---|---|

| Compound 20 | STK3 | 122 | Induces apoptosis in AML cells |

| Compound 11 | STK4 | 250 | Inhibits cell proliferation |

| SBP-3264 | STK3/4 | 550 | Synergistic effect with BCL-2 inhibitor |

Case Study 1: Acute Myeloid Leukemia (AML)

In vitro studies demonstrated that SBP-3264, a derivative of furan-3-ylboronic acid, significantly inhibited the proliferation of AML cells when used in combination with venetoclax, a BCL-2 inhibitor. This combination therapy showed enhanced efficacy compared to monotherapy, highlighting the potential of furan-based compounds in cancer treatment .

Case Study 2: Breast Cancer

Another study evaluated the effects of various furan derivatives on breast cancer cell lines, including MDA-MB-231. The results indicated that certain compounds could reduce cell viability significantly while inducing apoptosis through the modulation of key signaling pathways .

Research Findings

Recent research emphasizes the versatility of boronic acids in drug design. The incorporation of methylamino groups enhances the solubility and bioavailability of these compounds. Additionally, computational studies suggest that these compounds can effectively bind to target proteins, influencing their activity and stability .

Q & A

Q. How can researchers leverage this boronic acid in enzyme inhibition studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.